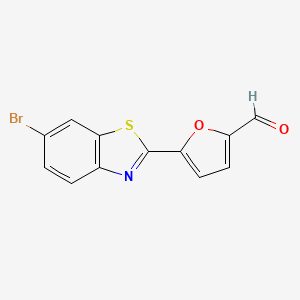
5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their broad spectrum of biological activities, including antitumor, antibacterial, and antifungal properties
Preparation Methods
The synthesis of 5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another approach is the multicomponent reaction involving 2-aminobenzothiazole derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve high yields and purity .
Chemical Reactions Analysis
5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include ethanol as a solvent, catalytic amounts of aqueous sodium hydroxide, and heating . Major products formed from these reactions include 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-one and 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]acrylonitrile .
Scientific Research Applications
5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, leading to the inhibition of their activity. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the growth and replication of the bacteria, making it a potential candidate for anti-tubercular drugs .
Comparison with Similar Compounds
5-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde can be compared with other benzothiazole derivatives, such as:
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: This compound also exhibits antibacterial properties but differs in its substitution pattern.
5-bromo-N-(6-butyl-1,3-benzothiazol-2-yl)-2-furancarboxamide: This derivative has shown potential in antifungal applications.
The uniqueness of this compound lies in its combination of a furan ring with a benzothiazole moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
63438-96-0 |
|---|---|
Molecular Formula |
C12H6BrNO2S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
5-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H6BrNO2S/c13-7-1-3-9-11(5-7)17-12(14-9)10-4-2-8(6-15)16-10/h1-6H |
InChI Key |
ZZFIFJUAUZVDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















